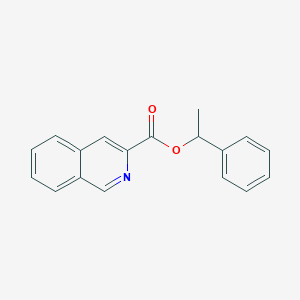

1-Phenylethyl isoquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

1-phenylethyl isoquinoline-3-carboxylate |

InChI |

InChI=1S/C18H15NO2/c1-13(14-7-3-2-4-8-14)21-18(20)17-11-15-9-5-6-10-16(15)12-19-17/h2-13H,1H3 |

InChI Key |

SQSQJQQQGMJRAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Phenylethyl Isoquinoline 3 Carboxylate

Conventional Esterification Approaches in Isoquinoline (B145761) Chemistry

The final step in the synthesis of 1-phenylethyl isoquinoline-3-carboxylate often involves the esterification of isoquinoline-3-carboxylic acid with 1-phenylethanol (B42297). Several conventional methods are applicable for this transformation.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com While effective for simple alcohols, its application can be limited by the potential for side reactions with sensitive functional groups under the harsh acidic conditions. rug.nl

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The reaction proceeds at room temperature and is known for its high yields, even with sterically hindered alcohols. organic-chemistry.org The primary drawback is the formation of a urea (B33335) byproduct that needs to be removed from the reaction mixture. organic-chemistry.org

Acid Chloride Formation: An alternative two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting isoquinoline-3-carbonyl chloride can then be reacted with 1-phenylethanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the desired ester. commonorganicchemistry.com This method avoids the equilibrium limitations of the Fischer esterification.

| Method | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Isoquinoline-3-carboxylic acid, 1-Phenylethanol, Strong acid catalyst (e.g., H₂SO₄) | Simple, inexpensive reagents. | Harsh acidic conditions, equilibrium-limited. masterorganicchemistry.comrug.nl |

| Steglich Esterification | Isoquinoline-3-carboxylic acid, 1-Phenylethanol, DCC or EDC, DMAP (catalyst) | Mild conditions, high yields. rsc.org | Formation of urea byproduct. organic-chemistry.org |

| Acid Chloride Method | 1) SOCl₂ or Oxalyl chloride 2) 1-Phenylethanol, Pyridine | High reactivity, not equilibrium-limited. | Two-step process, requires handling of corrosive reagents. |

Advanced Catalytic Methods for Isoquinoline-3-carboxylate Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that provide efficient and selective routes to complex molecules like isoquinolines. These methods often focus on the construction of the isoquinoline ring system itself, with the carboxylate group being incorporated as part of one of the starting materials.

Transition-metal catalysis has become a powerful tool for the synthesis of isoquinoline derivatives. researchgate.net Catalysts based on palladium, rhodium, ruthenium, and cobalt have been employed in C-H activation and annulation strategies to construct the isoquinoline skeleton. researchgate.netorganic-chemistry.org

For instance, palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, provide a pathway to 3,4-disubstituted isoquinolines through the cyclization of o-(1-alkynyl)benzaldimines with electrophiles. acs.org While not directly forming a 3-carboxylate, this methodology highlights the power of palladium in constructing the isoquinoline core, which could be adapted to include a carboxylate precursor.

Rhodium(III)-catalyzed C-H activation and annulation of aryl ketoximes with internal alkynes is another efficient method for generating multisubstituted isoquinolines. organic-chemistry.org By choosing an alkyne bearing an ester group, it is possible to directly introduce the carboxylate functionality at the desired position.

The following table summarizes representative metal-catalyzed reactions for the synthesis of the isoquinoline core, which can be precursors for isoquinoline-3-carboxylates.

| Catalyst System | Reaction Type | Starting Materials | Potential for 3-Carboxylate Synthesis |

|---|---|---|---|

| Palladium(II) Acetate/Walphos | Asymmetric Larock Isoquinoline Synthesis | o-(1-alkynyl)-benzaldimines, Aryl triflates | Could potentially use an alkyne with a carboxylate group. acs.org |

| Rhodium(III) complexes | C-H Activation/Annulation | Aryl ketoximes, Internal alkynes | Use of an alkyne bearing an ester group can directly install the functionality. organic-chemistry.org |

| Cobalt(III) complexes | C-H/N-H Bond Functionalization | Aryl amidines, Diazo compounds | Can be used to synthesize 1-aminoisoquinolines, which could be further functionalized. organic-chemistry.org |

| Ruthenium(II) complexes | C-H Functionalization/Annulation | Primary benzylamines, Sulfoxonium ylides | Provides isoquinolines without an external oxidant. organic-chemistry.org |

In recent years, metal-free synthetic methods have gained traction due to their sustainability and cost-effectiveness. Radical cyclization reactions offer a powerful approach to the construction of heterocyclic systems like isoquinolines.

One such method involves a peroxide-mediated oxidation/radical addition/cyclization cascade. researchgate.net This approach allows for the synthesis of a variety of isoquinolines under mild, metal-free conditions with good functional group tolerance. researchgate.net The strategy typically involves the generation of a radical species that undergoes intramolecular cyclization to form the isoquinoline ring. By carefully designing the starting materials, a precursor to the 3-carboxylate group can be incorporated.

Another example is the N-bromosuccinimide (NBS)-mediated radical cyclization of 3-arylallyl azides to form 3-substituted quinolines, a reaction class that shares mechanistic principles applicable to isoquinoline synthesis. mdpi.com The reaction is initiated by a radical initiator, and the subsequent cascade of events leads to the formation of the heterocyclic ring. mdpi.com

The target molecule contains a chiral center in the 1-phenylethyl ester group. The synthesis of a single enantiomer of this compound requires a stereoselective approach. This can be achieved in several ways:

Resolution of Racemic 1-Phenylethanol: A straightforward approach is to use a racemic mixture of 1-phenylethanol in the esterification reaction and then separate the resulting diastereomeric esters using techniques like chiral chromatography. Alternatively, the racemic alcohol can be resolved into its enantiomers before the esterification step.

Use of Enantiopure 1-Phenylethanol: Commercially available enantiopure (R)- or (S)-1-phenylethanol can be used in the esterification reaction to directly yield the desired enantiomer of the final product.

Asymmetric Synthesis of the Isoquinoline Core: If the isoquinoline moiety itself contains a chiral center, for example at the C1 position, then the synthesis becomes more complex, requiring diastereoselective or enantioselective methods. Asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a common method to introduce chirality at the C1 position. rsc.org This can be achieved through hydrogenation with a chiral catalyst or by using chiral hydride reducing agents. rsc.org The resulting chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline could then be aromatized and esterified.

A notable strategy for creating chiral tetrahydroisoquinolines involves the asymmetric hydrogenation of dihydroisoquinolines. mdpi.com For instance, the asymmetric hydrogenation of 1-phenyl dihydroisoquinolines using an iridium catalyst can provide chiral 1-phenyl tetrahydroisoquinolines with high enantioselectivity. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Once the this compound scaffold is synthesized, it can be further modified through various functional group interconversions.

The ester group itself is a versatile handle for further reactions. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted into other functional groups, such as amides, by reacting with amines using standard peptide coupling reagents. Decarboxylation of isoquinoline-3-carboxylic acids is also a known transformation, which can occur upon heating, sometimes with a catalyst like copper. thieme-connect.de

The isoquinoline ring can also be subjected to various transformations. For example, if the synthesis yields a dihydro- or tetrahydroisoquinoline derivative, it can be oxidized to the fully aromatic isoquinoline. Conversely, the aromatic isoquinoline ring can be reduced to its partially or fully saturated counterparts. pharmaguideline.com These transformations can significantly alter the biological activity of the molecule.

| Functional Group | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| Ester (-COOR) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | Amidation | Amine (R₂NH), Coupling agents (e.g., EDC) | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | Decarboxylation | Heat, Copper catalyst | H at position 3 |

| Isoquinoline Ring | Reduction | Various reducing agents | Dihydro- or Tetrahydroisoquinoline |

| Dihydroisoquinoline | Oxidation/Dehydrogenation | Palladium | Isoquinoline pharmaguideline.com |

Elucidation of Reaction Mechanisms in the Synthesis of 1 Phenylethyl Isoquinoline 3 Carboxylate

Mechanistic Pathways of Ester Bond Formation

The formation of the ester 1-Phenylethyl isoquinoline-3-carboxylate from its constituent carboxylic acid and alcohol can proceed through several mechanistic pathways. The most common and direct method is analogous to the Fischer esterification, an acid-catalyzed equilibrium reaction.

Acid-Catalyzed (Fischer) Esterification: This mechanism is a multi-step process initiated by the protonation of the carbonyl oxygen of isoquinoline-3-carboxylic acid by a strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon.

The step-by-step mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, forming a resonance-stabilized cation which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol, 1-phenylethanol (B42297), acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π bond, leading to the elimination of a water molecule and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Activation-Based Pathways: An alternative strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby avoiding the need for strong acid catalysts and often proceeding under milder conditions.

Acyl Chloride Formation: Isoquinoline-3-carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive intermediate, isoquinoline-3-carbonyl chloride. libretexts.orgnih.gov This acyl chloride is then readily attacked by 1-phenylethanol in a vigorous, often irreversible, nucleophilic acyl substitution reaction to form the ester. The presence of a non-nucleophilic base like pyridine (B92270) is common to neutralize the HCl byproduct.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid. libretexts.orgchemistrysteps.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate effectively has a good leaving group, which is then displaced by 1-phenylethanol in a nucleophilic acyl substitution to form the ester, generating a urea (B33335) derivative as a byproduct. libretexts.orgchemistrysteps.com

Role of Catalysts and Reagents in Reaction Progression

Acid Catalysts: In the Fischer esterification pathway, strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are essential. masterorganicchemistry.com Their primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the weakly nucleophilic alcohol. researchgate.net The catalyst is regenerated at the end of the reaction cycle and is only required in catalytic amounts.

Activating Reagents: These reagents are used in stoichiometric amounts to fundamentally change the reaction mechanism from an equilibrium-based process to one involving a highly reactive intermediate.

Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into an acyl chloride. libretexts.org The hydroxyl group is transformed into a chlorosulfite intermediate, which is an excellent leaving group, facilitating its displacement by a chloride ion to form the highly electrophilic acyl chloride. libretexts.org

Carbodiimides (DCC, EDC): These are known as coupling agents. They activate the carboxylic acid by converting the -OH group into a good leaving group (an N,N'-disubstituted urea). chemistrysteps.com This method is particularly useful for sensitive substrates as it proceeds under mild, neutral conditions. Additives like 4-dimethylaminopyridine (B28879) (DMAP) are often used as catalysts in these reactions, functioning as acyl transfer agents to form a highly reactive acyliminium ion intermediate. nih.gov

| Reagent/Catalyst | Type | Role in Synthesis | Mechanism of Action |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Facilitates Fischer Esterification | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Activating Reagent | Converts carboxylic acid to acyl chloride | Transforms the -OH group into a highly effective leaving group, creating a very reactive acyl chloride intermediate. libretexts.org |

| DCC / EDC | Coupling Agent | Activates carboxylic acid for esterification | Forms a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the alcohol. chemistrysteps.com |

| 4-DMAP | Acyl Transfer Catalyst | Accelerates DCC/EDC coupling | Acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. nih.gov |

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The synthesis of this compound via direct esterification is governed by key kinetic and thermodynamic principles.

Thermodynamic Considerations: Fischer esterification is a reversible reaction that leads to an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water). masterorganicchemistry.com

Kinetic Considerations: The rate of esterification is influenced by temperature, catalyst concentration, and reactant concentrations. Uncatalyzed esterification is generally a very slow process. maxwellsci.comsemanticscholar.org The acid-catalyzed reaction is typically modeled using a second-order reversible kinetic model. maxwellsci.comsemanticscholar.org The rate of the forward reaction is proportional to the concentration of the protonated carboxylic acid and the alcohol.

The reaction rate is highly dependent on temperature, as described by the Arrhenius equation. Increasing the temperature increases the rate constant but has a minimal effect on the equilibrium position. researchgate.net

| Parameter | Description | Typical Value/Observation for Esterification |

| Reaction Order | Describes how the rate depends on reactant concentration. | Generally follows a second-order kinetic model. maxwellsci.com |

| Activation Energy (Eₐ) | The minimum energy required to initiate the reaction. | For acid-catalyzed esterifications, values are typically in the range of 40-70 kJ/mol. mdpi.com |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Often slightly exothermic. mdpi.com |

| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Typically small (in the range of 1-10), indicating a true equilibrium. mdpi.com |

Nucleophilic and Electrophilic Reaction Considerations

The synthesis and subsequent reactivity of this compound are influenced by the electronic properties of both the isoquinoline (B145761) ring and the carboxylate functional group.

Considerations in Synthesis: The primary synthetic transformation, esterification, is a classic example of nucleophilic acyl substitution . The alcohol (1-phenylethanol) serves as the nucleophile, attacking the electrophilic carbonyl carbon of the activated isoquinoline-3-carboxylic acid.

The isoquinoline ring itself presents potential sites for side reactions. The heterocyclic ring is electron-deficient, particularly at positions C-1 and C-3, while the fused benzene (B151609) ring is comparatively electron-rich. researchgate.net

Electrophilic Substitution: Under the strong acidic conditions of Fischer esterification, the benzene portion of the isoquinoline nucleus can undergo electrophilic aromatic substitution (e.g., sulfonation with H₂SO₄). These reactions occur preferentially at positions 5 and 8. shahucollegelatur.org.inquimicaorganica.org Careful control of temperature and reaction time is necessary to minimize such side products.

Nucleophilic Substitution: The pyridine-like part of the isoquinoline ring is susceptible to nucleophilic attack, primarily at the C-1 position. researchgate.netiust.ac.ir While the reactants for esterification are not typically strong enough nucleophiles to attack the ring, this inherent reactivity is a key feature of the isoquinoline system.

Amine or Thiol Substitution Reactions: The ester product, this compound, can undergo further nucleophilic acyl substitution reactions. The ester group can be displaced by stronger nucleophiles than alcohols, such as amines and thiols. This reactivity follows the established hierarchy for carboxylic acid derivatives, where esters are more reactive than amides but less reactive than acyl chlorides. youtube.com

Reaction with Amines (Aminolysis): Treatment of the ester with a primary or secondary amine can lead to the formation of the corresponding amide, isoquinoline-3-carboxamide. This reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 1-phenylethoxide leaving group to yield the more thermodynamically stable amide.

Reaction with Thiols (Thiolysis): Similarly, thiols (or more potently, their conjugate bases, thiolates) can react with the ester to form a thioester. This process also proceeds via a nucleophilic acyl substitution mechanism. Such reactions are common in both synthetic chemistry and biochemistry. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of 1 Phenylethyl Isoquinoline 3 Carboxylate Analogs

Systematic Modification of the 1-Phenylethyl Moiety and its Impact on Biological Interactions

Systematic modification of the 1-phenylethyl moiety in isoquinoline-based compounds is a key strategy to probe the steric and electronic requirements of the binding pocket of a biological target. The phenyl ring and the ethyl linker offer multiple points for modification, including substitution on the aromatic ring and alteration of the linker's length or rigidity.

Although specific research on the systematic modification of the 1-phenylethyl group in the context of isoquinoline-3-carboxylates is limited, general principles of medicinal chemistry suggest that introducing substituents on the phenyl ring could significantly impact biological activity. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, potentially influencing pi-pi stacking or cation-pi interactions with the target protein. The position of these substituents (ortho, meta, or para) would also be critical in determining the optimal fit within a binding site.

Furthermore, modifications to the ethyl linker, such as shortening, lengthening, or introducing rigidity through cyclization (e.g., forming a cyclopropyl (B3062369) group), could affect the conformational flexibility of the molecule. This, in turn, would influence its ability to adopt the bioactive conformation required for binding.

A hypothetical systematic modification of the 1-phenylethyl moiety and its potential impact on biological interactions is presented in the table below. This table is illustrative and based on general SAR principles due to the lack of specific experimental data on 1-phenylethyl isoquinoline-3-carboxylate.

| Modification on 1-Phenylethyl Moiety | Rationale | Predicted Impact on Biological Interactions |

|---|---|---|

| Substitution on the phenyl ring (e.g., -OH, -OCH3, -Cl, -F) | Alters electronics and potential for hydrogen bonding. | Could enhance or decrease binding affinity depending on the nature and position of the substituent and the target's binding site characteristics. |

| Variation of the alkyl linker length (e.g., methyl, propyl) | Modifies the distance between the phenyl group and the isoquinoline (B145761) core. | May optimize the positioning of the phenyl group within the binding pocket, potentially increasing potency. |

| Introduction of conformational constraints (e.g., cyclization of the ethyl linker) | Reduces the number of accessible conformations, potentially locking the molecule in a more active form. | Could lead to increased potency and selectivity by reducing the entropic penalty of binding. |

Rational Design and Synthesis of Isoquinoline Ring Derivatives

The rational design and synthesis of derivatives based on the isoquinoline ring are central to optimizing the pharmacological profile of lead compounds. For isoquinoline-3-carboxylate analogs, research has often focused on modifications of the carboxylate group and substitutions on the isoquinoline nucleus itself.

One notable study involved the synthesis and anti-tumor evaluation of N-isoquinoline-3-carbonyl-L-amino acid benzylesters. In this work, the carboxylic acid at the 3-position was modified by coupling it with various amino acid benzylesters. This approach aimed to improve the compound's properties, such as cell permeability and in vivo efficacy. The general synthetic route involves the activation of the isoquinoline-3-carboxylic acid followed by coupling with the desired amino acid ester.

The biological evaluation of these derivatives against cancer cell lines revealed that such modifications could significantly enhance anti-tumor activity. For example, the introduction of amino acid moieties led to compounds with potent inhibitory effects on the proliferation of HL-60 and HeLa cells. This suggests that the 3-position of the isoquinoline ring is a critical site for modification and that derivatization of the carboxylate group can lead to analogs with improved therapeutic potential.

Another approach in the rational design of isoquinoline-based compounds involves the conjugation of multiple isoquinoline-3-carboxylic acid moieties. For instance, a novel compound comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated via a tris(2-aminoethyl)amine (B1216632) linker was synthesized and showed promising anti-tumor activity with low systemic toxicity in vivo. This strategy of creating multi-pharmacophore molecules represents an innovative direction in the design of isoquinoline-based drugs.

The synthesis of such derivatives often relies on well-established chemical transformations, including amide bond formation and esterification, allowing for the creation of a diverse library of analogs for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

For instance, a 3D-QSAR study was conducted on a series of N-isoquinoline-3-carbonylamino acid benzylesters with anti-tumor activity. Using the Cerius2 QSAR module, researchers established equations that correlated the structural features of the compounds with their in vitro and in vivo activities. The high correlation coefficients obtained in these models (r values of 0.989 and 0.987) indicate a strong predictive power. Such models are invaluable for understanding the key structural determinants of activity and for guiding the design of new, more potent analogs.

The general workflow of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Descriptors Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques.

The insights gained from QSAR models can help in prioritizing the synthesis of new compounds, thereby saving time and resources in the drug discovery process. For the this compound scaffold, a future QSAR study could elucidate the importance of the steric bulk and electronic properties of the phenylethyl group, as well as the nature of the ester at the 3-position, in determining the biological activity.

A summary of hypothetical QSAR descriptors and their potential influence on the activity of isoquinoline derivatives is provided in the table below.

| QSAR Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Governs electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Advanced Spectroscopic and Analytical Techniques in 1 Phenylethyl Isoquinoline 3 Carboxylate Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-Phenylethyl isoquinoline-3-carboxylate. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the isoquinoline (B145761) core, the phenylethyl group, and the carboxylate moiety are expected. The aromatic protons of the isoquinoline and phenyl rings would typically appear in the downfield region (δ 7.0-9.0 ppm). The methine proton of the chiral center in the 1-phenylethyl group would likely present as a quartet, coupled to the adjacent methyl protons, which would in turn appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isoquinoline Aromatic | 8.0 - 9.5 | m |

| Phenyl Aromatic | 7.2 - 7.6 | m |

| CH (phenylethyl) | 5.5 - 6.0 | q |

| CH₃ (phenylethyl) | 1.6 - 2.0 | d |

Note: These are predicted values based on related structures and may vary in an actual experimental spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 175 |

| Aromatic (Isoquinoline & Phenyl) | 120 - 150 |

| CH (phenylethyl) | 70 - 80 |

| CH₃ (phenylethyl) | 20 - 30 |

Note: These are predicted values based on related structures and may vary in an actual experimental spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation of isoquinoline derivatives in mass spectrometry often follows characteristic pathways. nih.govresearchgate.net In the case of this compound, common fragmentation would likely involve the cleavage of the ester bond and the bonds of the phenylethyl side chain. The study of fragmentation patterns of similar structures, like isoquinoline-3-carboxamides, reveals that the isoquinoline core can remain intact as a stable fragment. nih.gov The loss of the phenylethyl group would result in a significant fragment ion corresponding to the isoquinoline-3-carboxylic acid cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Significance |

|---|---|---|

| [M]+• | Intact Molecule | Molecular Ion |

| [M - OCH(CH₃)C₆H₅]+ | Acylium Ion | Loss of the phenylethyl alcohol radical |

| [C₁₀H₆NO₂]+ | Isoquinoline-3-carboxylic acid cation | Cleavage of the ester bond |

| [C₈H₉]+ | Phenylethyl cation | Cleavage of the ester bond |

Note: These are predicted fragmentation patterns. The relative intensities of these fragments would depend on the ionization technique and conditions used.

Collision-induced dissociation (CID) studies in tandem mass spectrometry (MS/MS) would be instrumental in systematically breaking down the molecule and confirming the proposed fragmentation pathways, thereby providing strong evidence for the compound's structure. nih.govnih.gov

X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a chiral molecule like this compound, X-ray crystallography of a single enantiomer would also determine its absolute configuration. The synthesis and characterization of various substituted isoquinolines have been reported, with X-ray diffraction being a key method for structural confirmation. acs.org While a crystal structure for the specific title compound is not publicly documented, the methodology remains highly relevant. The process would involve growing a suitable single crystal of the compound, which can be a challenging step, followed by diffraction data collection and structure solution. The resulting crystal structure would reveal the spatial relationship between the isoquinoline ring system and the 1-phenylethyl group, providing valuable insights into potential intermolecular interactions in the solid state.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the 1-position of the phenylethyl group, this compound exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, their separation and the determination of enantiomeric purity are crucial. nih.govmdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including isoquinoline alkaloids. mdpi.commdpi.com The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers.

Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) or enantiomeric ratio of a sample of this compound. The detector response (e.g., UV absorbance) for each enantiomer is proportional to its concentration, allowing for accurate quantification. The validation of such an analytical method would ensure its accuracy, precision, and robustness for routine analysis. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Phenylethyl Isoquinoline 3 Carboxylate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-Phenylethyl isoquinoline-3-carboxylate, to the active site of a target protein.

Research on various isoquinoline (B145761) and quinoline-based molecules has demonstrated the utility of molecular docking in identifying potential therapeutic agents. researchgate.netnih.gov For instance, studies on similar heterocyclic systems have successfully predicted their binding interactions with targets like enzymes and receptors involved in cancer and other diseases. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various possible binding poses. These poses are then scored using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.

Detailed analysis of the docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. This information is crucial for understanding the structural basis of molecular recognition and for designing derivatives with improved potency and selectivity.

Interactive Data Table: Hypothetical Docking Results for this compound against a Kinase Target

This table presents illustrative data to demonstrate typical results from a molecular docking simulation. The target and values are hypothetical.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase XYZ | -8.5 | LEU-78, VAL-86 | Hydrophobic |

| Tyrosine Kinase XYZ | -8.5 | LYS-102 | Hydrogen Bond |

| Tyrosine Kinase XYZ | -8.5 | PHE-165 | Pi-Pi Stacking |

| Serine/Threonine Kinase ABC | -7.2 | ILE-34, ALA-45 | Hydrophobic |

| Serine/Threonine Kinase ABC | -7.2 | ASP-140 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change. researchgate.net

For this compound complexed with a biological target, MD simulations can be used to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can evaluate the stability of the complex predicted by docking. A stable complex will typically show minimal fluctuations in RMSD after an initial equilibration period.

Explore conformational flexibility: Both the ligand and the protein are flexible. MD simulations can capture the different conformations that this compound can adopt within the binding site and how the protein structure might adapt to the ligand.

Analyze solvent effects: MD simulations explicitly include solvent molecules (usually water), allowing for a more accurate representation of the binding environment and the role of water in mediating ligand-protein interactions.

Calculate binding free energies: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the scores from molecular docking. researchgate.net

Interactive Data Table: Illustrative Molecular Dynamics Simulation Stability Metrics

This table shows hypothetical RMSD values for the protein-ligand complex over a 100-nanosecond simulation, indicating the stability of the predicted binding pose.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 0.8 |

| 40 | 1.4 | 1.0 |

| 60 | 1.3 | 0.9 |

| 80 | 1.5 | 1.1 |

| 100 | 1.4 | 1.0 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule like this compound. osti.govnih.gov These calculations provide detailed information about the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

These theoretical calculations help rationalize the molecule's behavior and guide the design of derivatives with tailored electronic properties for specific applications. nih.gov

Interactive Data Table: Predicted Electronic Properties of this compound (Hypothetical DFT Results)

This table presents hypothetical data from a DFT calculation at the B3LYP/6-31G level of theory, illustrating key electronic property values.*

| Property | Predicted Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.36 | eV |

| Dipole Moment | 3.12 | Debye |

| Chemical Hardness | 2.18 | eV |

In Silico Screening and Design of Novel Derivatives

The scaffold of this compound serves as an excellent starting point for in silico screening and the rational design of novel derivatives with potentially improved pharmacological profiles. mdpi.com This process leverages the insights gained from docking, MD simulations, and quantum chemistry to create a library of virtual compounds that can be computationally evaluated before any synthetic effort is undertaken. rsc.org

The design process typically involves:

Scaffold Hopping and Bioisosteric Replacement: Identifying parts of the molecule that can be replaced with other functional groups (bioisosteres) to improve properties like binding affinity, selectivity, or metabolic stability without losing the key interactions.

Structure-Based Design: Using the 3D structure of the ligand-target complex, new functional groups are added or modified on the this compound core to form additional favorable interactions with the protein. For example, a hydroxyl group might be added to form a new hydrogen bond, or a halogen atom to enhance binding in a hydrophobic pocket.

Virtual Screening: A large database of compounds can be screened computationally to identify molecules that are structurally similar to the this compound scaffold and are predicted to bind to the target of interest.

These computational strategies enable the exploration of a vast chemical space to prioritize a smaller, more manageable number of candidate molecules for synthesis and subsequent experimental testing, greatly enhancing the efficiency of the drug discovery pipeline.

Interactive Data Table: Hypothetical In Silico Design of Derivatives and Predicted Activity

This table illustrates how modifications to the parent compound could be evaluated computationally to predict their effect on binding affinity.

| Compound | Modification on Parent Scaffold | Predicted Binding Affinity (kcal/mol) |

| This compound | (Parent Compound) | -8.5 |

| Derivative A | Addition of a 4'-hydroxyl group on the phenylethyl ring | -9.2 |

| Derivative B | Replacement of the ethyl ester with a methyl amide | -8.8 |

| Derivative C | Addition of a 6-chloro group on the isoquinoline ring | -9.0 |

Emerging Research Avenues and Future Perspectives in 1 Phenylethyl Isoquinoline 3 Carboxylate Chemistry

Development of Next-Generation Isoquinoline-Based Research Probes

The inherent photophysical properties of the isoquinoline (B145761) nucleus make it an attractive scaffold for the design of fluorescent molecular probes. nih.gov These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. The development of next-generation research probes based on the 1-phenylethyl isoquinoline-3-carboxylate core is a promising area of investigation, aiming to create tools with enhanced sensitivity, specificity, and applicability in bio-imaging.

Derivatives of the isoquinoline scaffold are being explored for their potential as fluorescent probes in various bio-imaging applications. nih.govyu.edu.jo The general strategy involves modifying the core structure with functional groups that can modulate its fluorescence in response to specific biological analytes or environmental changes. For the this compound framework, the carboxylate group at the 3-position serves as a convenient attachment point for various reporter groups or recognition moieties.

Future research in this area will likely focus on several key aspects:

Rational Design for Specific Targets: By appending specific binding motifs to the isoquinoline-3-carboxylate core, probes can be designed to target particular proteins, enzymes, or cellular organelles. For instance, linking a ligand for a specific receptor could allow for real-time imaging of receptor trafficking and dynamics.

Environment-Sensing Probes: Modifications to the phenylethyl or isoquinoline rings could yield probes whose fluorescence properties (intensity, lifetime, or emission wavelength) are sensitive to changes in the local microenvironment, such as pH, viscosity, or polarity.

Multi-modal Probes: Integrating the fluorescent isoquinoline core with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET) contrast agents, could lead to the development of powerful multi-modal probes for in vivo studies.

The development of such sophisticated molecular tools will undoubtedly provide deeper insights into cellular function and disease pathology, with potential applications in diagnostics and drug discovery.

Integration with Phenotypic and Target-Based Screening Platforms

The discovery of new therapeutic agents increasingly relies on high-throughput screening (HTS) of large chemical libraries. researchoutreach.orgsciltp.com The this compound scaffold is well-suited for inclusion in such libraries due to its structural complexity and synthetic tractability, making it amenable to both phenotypic and target-based screening approaches. nih.govresearchgate.net

Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.govresearchgate.net Libraries of diverse this compound derivatives can be screened in various disease models, such as cancer cell lines, patient-derived organoids, or even whole organisms like zebrafish. This unbiased approach can uncover novel biological activities and identify first-in-class drug candidates. The structural diversity that can be introduced at the 1-phenylethyl group, the isoquinoline core, and the 3-carboxylate position allows for the creation of focused libraries with a wide range of physicochemical properties, increasing the probability of identifying active compounds.

Target-Based Screening: In contrast, target-based screening involves testing compounds for their ability to interact with a specific, validated biological target, such as an enzyme or a receptor. sciltp.comnih.gov The this compound scaffold can be used to generate focused libraries for screening against specific targets implicated in disease. For example, based on the known pharmacology of other isoquinoline alkaloids, derivatives of this scaffold could be designed and screened as potential inhibitors of kinases, proteases, or G-protein coupled receptors. Computational methods, such as molecular docking, can be employed to predict the binding of virtual libraries of these compounds to the target of interest, thereby prioritizing the synthesis and screening of the most promising candidates.

The integration of libraries based on the this compound core into both screening paradigms offers a powerful strategy for identifying novel drug leads and elucidating new biological pathways.

| Screening Approach | Description | Application for this compound |

| Phenotypic Screening | Tests compounds for their effect on a cellular or organismal phenotype without a preconceived target. | Screening of diverse libraries in disease models (e.g., cancer cell lines) to uncover novel biological activities. |

| Target-Based Screening | Tests compounds for their interaction with a specific, validated biological target (e.g., an enzyme). | Design and screening of focused libraries against specific targets implicated in disease, guided by computational methods. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and versatile synthesis of this compound and its derivatives is crucial for exploring their full potential in research and drug discovery. While classical methods for isoquinoline synthesis exist, there is a continuous drive to develop more innovative, efficient, and stereoselective synthetic routes. researchgate.net

Recent advances in organic synthesis have provided a plethora of tools that can be applied to the construction of this complex scaffold. Modern synthetic efforts are focused on several key areas:

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization reactions offer a powerful and atom-economical approach to modify the isoquinoline core. organic-chemistry.org These methods allow for the direct introduction of various substituents onto the aromatic rings, bypassing the need for pre-functionalized starting materials. For example, rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of multisubstituted isoquinolines. organic-chemistry.org

Modular and Convergent Synthesis: The development of modular, multi-component reactions allows for the rapid assembly of complex isoquinoline structures from simple and readily available starting materials. nih.gov For instance, a four-component, one-pot coupling procedure utilizing palladium-catalyzed α-arylation of an enolate, followed by in situ trapping with an electrophile and aromatization, has been developed for the synthesis of substituted isoquinolines. nih.gov Such strategies are highly amenable to the creation of chemical libraries for screening purposes.

Asymmetric Synthesis: The 1-phenylethyl group contains a stereocenter, meaning that this compound can exist as different stereoisomers. As the biological activity of chiral molecules is often stereospecific, the development of asymmetric synthetic methods to control the stereochemistry at this position is of paramount importance. mdpi.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing enantiomerically pure starting materials. mdpi.comnih.govrsc.org Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective synthesis of chiral tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. mdpi.com

The exploration of these novel synthetic pathways and catalytic systems will not only facilitate access to a wider range of this compound analogs but also enable the synthesis of these molecules with greater efficiency, selectivity, and environmental sustainability.

| Synthetic Strategy | Description | Relevance to this compound |

| Catalytic C-H Functionalization | Direct introduction of substituents onto the isoquinoline core via transition-metal catalysis. | Enables late-stage diversification of the isoquinoline scaffold. |

| Modular and Convergent Synthesis | Assembly of the isoquinoline core from multiple simple starting materials in a single pot. | Facilitates the rapid generation of diverse libraries for screening. |

| Asymmetric Synthesis | Control of the stereochemistry at the 1-phenylethyl position. | Allows for the synthesis of enantiomerically pure compounds to probe stereospecific biological interactions. |

Q & A

What are the common synthetic routes for 1-phenylethyl isoquinoline-3-carboxylate, and how are reaction conditions optimized to maximize yield and purity?

Basic

A multi-step synthesis typically starts with commercially available precursors (e.g., substituted benzophenones or acetoacetate esters). For example, methyl 4-phenyl-1-(1-phenylethyl)isoquinoline-3-carboxylate is synthesized via cyclocondensation reactions, with critical optimization of temperature (room temperature to 150°C), solvent choice (e.g., methanol, acetonitrile), and stoichiometric ratios of reagents like CAN (ceric ammonium nitrate) . Purification via column chromatography (e.g., PE/EtOAc gradients) ensures high purity (>95%) . Analytical validation using NMR and HRMS is essential to confirm structural integrity .

How can researchers address low yields during the cyclization step in synthesizing this compound derivatives?

Advanced

Low yields in cyclization often arise from competing side reactions or improper solvent polarity. Systematic screening of catalysts (e.g., CAN, Eaton’s reagent) and solvents (polar aprotic vs. protic) can mitigate this. For instance, using polyphosphoric acid (PPA) at 150°C enhances intramolecular cyclization efficiency by stabilizing transition states . Reaction monitoring via TLC or HPLC helps identify incomplete conversions, enabling adjustments in reaction time (5–7 hours) or temperature . Post-reaction neutralization (e.g., NaHCO) and recrystallization from ethanol further improve yield .

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR at 151 MHz) resolves substituent positions on the isoquinoline core, with δ values for carbonyl carbons typically near 167 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at 354.1491 for methyl derivatives) . Reverse-phase HPLC with UV detection (λ ~300 nm) assesses purity, while FTIR identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm) .

How can vibrational circular dichroism (VCD) resolve absolute stereochemistry in chiral 1-phenylethyl isoquinoline derivatives?

Advanced

VCD coupled with ab initio Hartree-Fock (HF) calculations provides unambiguous stereochemical assignments. For example, (S)-configured derivatives exhibit distinct VCD bands in the 1500–1800 cm range, correlating with computed spectra of enantiomers . Sample preparation requires 1–2 mg of enantiomerically enriched compound in CDCl, with baseline correction to eliminate solvent interference . This method avoids reliance on single-crystal X-ray diffraction, which may be limited by crystal quality .

What strategies are used to design structure-activity relationship (SAR) studies for this compound analogs?

Advanced

SAR studies focus on substituent variation at the 1-phenylethyl and carboxylate positions. For example:

- Position 1 : Replacing phenyl with halogenated or heteroaromatic groups alters lipophilicity and receptor binding .

- Position 3 : Ester-to-amide conversion modulates metabolic stability .

Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under standardized conditions (e.g., 10 µM compound concentration, 24-hour incubation) to quantify IC values. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

How should researchers approach pharmacological profiling of this compound in preclinical studies?

Advanced

Pharmacokinetic (PK) profiling includes:

- ADMET : Microsomal stability assays (human liver microsomes, 1 mg/mL protein) assess metabolic half-life. Plasma protein binding (equilibrium dialysis) quantifies free drug fractions .

- In vivo efficacy : Xenograft models (e.g., murine cancer models) evaluate tumor growth inhibition at 10–50 mg/kg doses, with toxicity monitored via ALT/AST levels .

Contradictions in efficacy data (e.g., in vitro vs. in vivo activity) require cross-validation using orthogonal assays (e.g., Western blotting for target engagement) .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Basic

Column chromatography with silica gel and gradient elution (e.g., petroleum ether:EtOAc from 99:1 to 80:20) effectively separates the target compound from byproducts . For thermally stable derivatives, recrystallization from ethanol or acetone achieves >98% purity . Preparative HPLC (C18 column, acetonitrile/water mobile phase) is preferred for polar analogs, with UV-triggered fraction collection .

How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound?

Advanced

Discrepancies in solvent choice (e.g., methanol vs. acetonitrile) or catalyst loading require factorial design experiments. For example, a 2 factorial design testing solvent (MeOH, MeCN), temperature (RT, reflux), and catalyst (CAN, PPA) identifies optimal conditions via ANOVA analysis . Contradictory yield data may stem from impurities in starting materials; thus, LC-MS monitoring of intermediates is critical .

What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitutions or cyclizations . Molecular dynamics simulations (AMBER force field) predict solvent effects on reaction pathways . For photophysical properties, TD-DFT computes electronic transitions correlating with UV-Vis spectra (λ deviations <10 nm) .

How can enantioselective synthesis of this compound be achieved?

Advanced

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers with >99% ee . Asymmetric catalysis using chiral ligands (e.g., BINAP) in palladium-catalyzed couplings induces stereoselectivity at the 1-phenylethyl group . Kinetic resolution during esterification (e.g., lipase-catalyzed acyl transfer) selectively modifies one enantiomer, leaving the other unreacted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.